2-Fluoro-1-(methoxymethoxy)-3-methylbenzene
Description
Properties
IUPAC Name |
2-fluoro-1-(methoxymethoxy)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7-4-3-5-8(9(7)10)12-6-11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKNHMMIQXHNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCOC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene typically begins with commercially available 3-methylphenol (m-cresol).
Methoxymethoxylation: The methoxymethoxy group can be
Biological Activity
2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is an organic compound characterized by the presence of a fluorine atom and a methoxymethoxy group attached to a methyl-substituted benzene ring. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- Fluorine Atom : Known to enhance metabolic stability and bioactivity.
- Methoxymethoxy Group : Contributes to solubility and potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is still developing, but preliminary findings suggest several areas of interest:
- Antimicrobial Activity : Initial studies indicate that fluorinated compounds can exhibit antimicrobial properties, potentially making this compound useful in developing new antibiotics.
- Enzyme Inhibition : The presence of the fluorine atom may influence enzyme interactions, affecting metabolic pathways.
- Cytotoxicity : Some studies have indicated that similar compounds can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets. The fluorine atom can modify the electronic distribution within the molecule, enhancing its reactivity and selectivity towards biological receptors or enzymes.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of various fluorinated aromatic compounds, including derivatives similar to this compound. The results indicated significant activity against Gram-positive bacteria, suggesting that this compound could be a candidate for further antibiotic development.
Case Study 2: Enzyme Interaction
Research focused on the interaction of fluorinated compounds with specific enzymes involved in metabolic pathways. The study found that modifications at the meta-position (as seen in similar compounds) could enhance binding affinity, potentially leading to inhibition of target enzymes critical for disease progression.
Scientific Research Applications
Organic Synthesis
2-Fluoro-1-(methoxymethoxy)-3-methylbenzene acts as an important intermediate in the synthesis of various organic compounds. Its reactivity is influenced by the fluorine atom and the methoxymethoxy group, enabling diverse synthetic pathways.
Key Reactions :
- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
- Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki coupling, which is essential for constructing complex organic molecules .
Medicinal Chemistry
Research indicates potential applications in drug development. The unique structure allows for interactions with biological targets, influencing enzyme activity and metabolic pathways.
Case Study : A study reported that derivatives of 2-fluoro compounds exhibit significant biological activity against specific enzymes, making them candidates for further pharmacological exploration .
Radiolabeling Agent
Due to its fluorine content, this compound can serve as a radiolabeling agent in imaging studies. Fluorine-18 labeled compounds are particularly valuable in positron emission tomography (PET) imaging, enhancing visualization of metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural similarity to 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene, as indicated by computational or empirical similarity metrics:
| Compound Name | CAS No. | Substituent Positions | Similarity Score | Key Differences |
|---|---|---|---|---|
| 2-Fluoro-4-methoxy-1-methylbenzene | 405-06-1 | F (2), OCH3 (4), CH3 (1) | 0.85 | Methoxy instead of methoxymethoxy group |
| 1-Fluoro-3-methoxy-5-methylbenzene | 160911-11-5 | F (1), OCH3 (3), CH3 (5) | 0.89 | Altered substituent positions |
| (5-Fluoro-2-methoxyphenyl)methanol | 426831-32-5 | F (5), OCH3 (2), CH2OH (1) | 0.87 | Hydroxymethyl group instead of methyl |
| 2-Fluoro-1-(methoxymethyl)-3-methylbenzene | N/A | F (2), CH2OCH3 (1), CH3 (3) | N/A | Methoxymethyl vs. methoxymethoxy group |
Key Observations :
Reactivity and Functional Group Behavior
Methoxymethoxy Group Reactivity
The methoxymethoxy (-OCH2OCH3) group in the target compound is a protective moiety commonly used in organic synthesis. Unlike the methoxy group (-OCH3), it can be cleaved under acidic or reductive conditions, enabling selective deprotection in multi-step syntheses . For example, in coumarin hybrids (e.g., compounds 11–18 in ), methoxymethoxy-protected aldehydes were employed to modulate solubility and reactivity during coupling reactions. However, the target compound’s methoxymethoxy group may limit yields in certain catalytic reactions due to steric hindrance .
Fluorine Substituent Effects
Fluorine’s electronegativity enhances the aromatic ring’s electrophilicity, making the compound susceptible to nucleophilic aromatic substitution (NAS). Comparatively, 1-Fluoro-3-methoxy-5-methylbenzene (CAS 160911-11-5) exhibits reduced NAS reactivity due to its meta-substituted fluorine, which creates less activation than ortho/para positions .
Spectroscopic and Physical Properties
- 19F NMR Shifts : Fluorine in ortho positions (e.g., δ -170.3 ppm in propane-1,3-diol derivatives) typically resonates upfield compared to para-substituted fluorine .
- Boiling Points : Methoxymethoxy groups increase molecular weight and polarity, likely elevating boiling points relative to methoxy analogs (e.g., 405-06-1) .
Q & A
Q. What are the recommended synthetic routes for 2-fluoro-1-(methoxymethoxy)-3-methylbenzene, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1: Electrophilic substitution on 3-methylbenzene derivatives using fluorinating agents (e.g., Selectfluor®) followed by methoxymethylation with chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH) .
- Route 2: Direct functionalization via coupling reactions, such as Suzuki-Miyaura, using pre-fluorinated boronic esters .
- Key Variables: Temperature (e.g., cryogenic conditions for fluorination), solvent polarity (THF vs. DMF), and stoichiometry of protecting groups. Evidence suggests yields drop below 60% if reaction times exceed 24 hours due to hydrolysis of the methoxymethoxy group .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
Methodological Answer:
- GC-MS/HPLC: Quantify purity (>95% achievable via column chromatography; see for GC retention indices).
- NMR: NMR (δ ≈ -120 ppm for aromatic fluorine) and NMR (δ 3.3–3.5 ppm for methoxymethoxy protons) resolve positional isomers .
- X-ray Crystallography: Critical for confirming regiochemistry in crystalline derivatives .
Q. How does the methoxymethoxy group influence the compound’s stability under acidic or thermal conditions?
Methodological Answer:
- Acidic Hydrolysis: The methoxymethoxy group is labile in strong acids (e.g., HCl/MeOH), cleaving to form 2-fluoro-3-methylphenol. Kinetic studies show complete decomposition within 2 hours at 80°C .
- Thermal Stability: Decomposition above 150°C releases formaldehyde, detected via TGA-FTIR .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution be mitigated for derivatives of this compound?
Methodological Answer:
- Directing Effects: The methoxymethoxy group is ortho/para-directing, but steric hindrance from the 3-methyl group favors para-substitution. DFT calculations (B3LYP/6-31G*) predict >80% para-product in nitration reactions .
- Experimental Validation: Use competitive reactions with isotopic labeling (e.g., ) to track substituent effects .
Q. What strategies resolve contradictory data in literature regarding byproduct formation during synthesis?
Methodological Answer:
- Case Study: Discrepancies in reported byproducts (e.g., di-fluorinated vs. over-methylated derivatives) arise from trace moisture in reactions. Implement rigorous drying protocols (molecular sieves, inert atmosphere) and monitor intermediates via inline IR spectroscopy .
- Statistical Analysis: Multivariate DOE (Design of Experiments) identifies critical factors (e.g., reagent purity, agitation rate) contributing to variability .
Q. What advanced techniques are required to detect trace impurities or stereochemical anomalies?
Methodological Answer:
- Chiral HPLC: Resolves enantiomers if asymmetric synthesis is attempted (e.g., using chiral auxiliaries) .
- HRMS-Orbitrap: Detects impurities at <0.1% levels (e.g., residual bromine from precursor 2-bromo derivatives) .
Safety and Handling
Q. What safety protocols are critical for handling this compound, given its hazardous byproducts?
Methodological Answer:
- Explosive Byproducts: Thermal decomposition releases methyl radicals; use blast shields and remote handling for large-scale reactions .
- PPE: Chemically resistant gloves (e.g., Viton®) and fume hoods with HEPA filters .
Computational and Applied Research
Q. How can computational modeling predict reactivity in novel derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
